An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-1-(trifluoromethyl)benzene
An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-1-(trifluoromethyl)benzene is an aromatic organic compound that holds significant interest for researchers in medicinal chemistry and materials science. The strategic placement of two methyl groups and a trifluoromethyl group on the benzene ring imparts a unique combination of lipophilicity, metabolic stability, and electronic properties.[1][2][3] This guide provides a comprehensive overview of its core physical and chemical properties, safety and handling protocols, and its emerging role in the landscape of drug discovery.
Molecular and Physical Properties
The fundamental properties of 2,4-Dimethyl-1-(trifluoromethyl)benzene are summarized in the table below. These values are crucial for its application in chemical synthesis and for predicting its behavior in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 93841-19-1 | [4][5] |
| Molecular Formula | C₉H₉F₃ | [5] |
| Molecular Weight | 174.16 g/mol | [5] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 158.2 °C at 760 mmHg | [5] |
| Density | 1.12 g/cm³ | [5] |
| Flash Point | 42 °C | [5] |
| Refractive Index | 1.438 | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 2,4-Dimethyl-1-(trifluoromethyl)benzene. While a complete, publicly available set of spectra for this specific molecule is not readily found, the expected spectral features can be inferred from data on closely related compounds.[6][7][8][9][10][11]
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm). The two methyl groups, being in different chemical environments, may appear as two distinct singlets in the upfield region (around δ 2.2-2.5 ppm).
¹³C NMR: The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the δ 120-140 ppm range, while the methyl carbons will appear at higher field.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethylated compounds. It is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be in the typical range for aryl trifluoromethyl groups, around -60 to -65 ppm relative to CFCl₃.[12]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, C=C stretching of the benzene ring, and strong C-F stretching bands associated with the trifluoromethyl group, typically in the 1100-1350 cm⁻¹ region.[9]
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will likely show a prominent molecular ion peak (M⁺) at m/z 174. Subsequent fragmentation may involve the loss of a fluorine atom or a methyl group.[11]
Safety and Handling
2,4-Dimethyl-1-(trifluoromethyl)benzene is a flammable liquid and should be handled with appropriate safety precautions. It is also classified as causing skin and eye irritation.[4]
Precautionary Measures:
-
Keep away from heat, sparks, and open flames.
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing vapors.
-
Store in a tightly closed container in a cool, dry place.
The Role in Drug Discovery and Development
The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][13] The CF₃ group can significantly influence a molecule's:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[2]
-
Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]
-
Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.[1]
While specific drugs containing the 2,4-Dimethyl-1-(trifluoromethyl)benzene moiety are not yet prevalent, its structural motifs are of high interest to medicinal chemists for the synthesis of novel therapeutic agents.
Experimental Protocols
General Synthesis Approach: Trifluoromethylation of Dimethylbenzene Derivatives
A common method for the synthesis of trifluoromethylated aromatic compounds involves the copper-catalyzed trifluoromethylation of aryl halides or boronic acids.[7][14] A plausible synthetic route to 2,4-Dimethyl-1-(trifluoromethyl)benzene could involve the trifluoromethylation of a suitable 2,4-dimethyl-substituted benzene derivative.
Illustrative Workflow for Synthesis:
Caption: General workflow for the synthesis of 2,4-Dimethyl-1-(trifluoromethyl)benzene.
Analytical Methodology: Purity and Identity Confirmation
The purity and identity of synthesized 2,4-Dimethyl-1-(trifluoromethyl)benzene would be confirmed using a combination of chromatographic and spectroscopic techniques.
Analytical Workflow:
Caption: Analytical workflow for the characterization of 2,4-Dimethyl-1-(trifluoromethyl)benzene.
Step-by-Step Analytical Protocol:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject a dilute solution of the sample into a GC-MS system.
-
The gas chromatogram will indicate the purity of the sample, with the area of the main peak corresponding to its relative abundance.
-
The mass spectrum will provide the molecular weight and fragmentation pattern, confirming the identity of the compound.[15][16]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.[17]
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid sample.
-
Identify the characteristic absorption bands to confirm the presence of the expected functional groups.[18]
-
Conclusion
2,4-Dimethyl-1-(trifluoromethyl)benzene is a valuable building block for the development of new chemical entities with potential applications in pharmaceuticals and materials science. Its unique physical and chemical properties, largely dictated by the trifluoromethyl group, make it an attractive scaffold for further chemical modification. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in research and development.
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